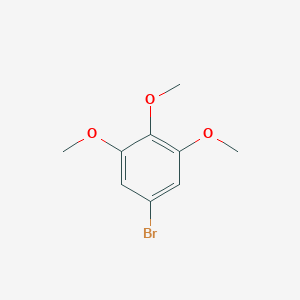

5-Bromo-1,2,3-trimethoxybenzene

Description

Structural Context within Benzene (B151609) Derivatives and Aromatic Compounds

As a benzene derivative, 5-Bromo-1,2,3-trimethoxybenzene's chemical behavior is largely dictated by the nature and position of its substituents on the aromatic ring. The three methoxy (B1213986) groups are electron-donating, which activates the ring towards electrophilic aromatic substitution. Conversely, the bromine atom is an electron-withdrawing group, which deactivates the ring but also serves as a key functional handle for a variety of coupling reactions. The interplay of these electronic effects influences the compound's reactivity and regioselectivity in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11BrO3 |

| Molecular Weight | 247.09 g/mol sigmaaldrich.com |

| Melting Point | 78-82 °C sigmaaldrich.com |

| Appearance | White to cream or yellow to orange to brown powder or crystalline powder thermofisher.com |

| Solubility | Insoluble in water fishersci.com |

| CAS Number | 2675-79-8 sigmaaldrich.com |

Significance as a Versatile Intermediate in Organic Synthesis

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a wide range of organic reactions. It is frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ai These reactions allow for the introduction of diverse molecular fragments, leading to the construction of complex molecular architectures.

The synthesis of this compound itself can be achieved through several routes. A common method involves the bromination of 1,2,3-trimethoxybenzene (B147658). ontosight.ai Another approach starts from o-vanillin, which undergoes bromination, oxidation, and subsequent methylation to yield the final product. patsnap.com The choice of synthetic route often depends on the availability and cost of starting materials, with ongoing research focused on developing more cost-effective and environmentally friendly methods. google.com

Relevance in Medicinal Chemistry and Materials Science Research

In the field of medicinal chemistry, this compound serves as a key building block for the synthesis of various biologically active molecules. ontosight.ai For instance, it has been used to synthesize analogs of HA14-1, a compound with demonstrated anticancer properties. sigmaaldrich.com The trimethoxyphenyl moiety is a common feature in many pharmacologically active natural products and synthetic drugs.

The utility of this compound also extends to materials science. Its structural features can be exploited to create novel organic materials with specific electronic or optical properties. For example, it can be used in the synthesis of N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives, which have potential applications in electrophotography. sigmaaldrich.com Furthermore, it can be incorporated into the synthesis of functional materials like liquid crystals. chemshuttle.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOOZMATJDXDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181256 | |

| Record name | 5-Bromo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-79-8 | |

| Record name | 1-Bromo-3,4,5-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2,3-trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-1,2,3-trimethoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JG6HF8BMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Bromo 1,2,3 Trimethoxybenzene

Strategic Bromination of 1,2,3-Trimethoxybenzene (B147658)

The direct electrophilic bromination of 1,2,3-trimethoxybenzene is a primary route for synthesizing its 5-bromo derivative. This process requires careful control over the reaction conditions to ensure high yield and regioselectivity. ontosight.ai The electron-rich nature of the aromatic ring, due to the presence of three activating methoxy (B1213986) groups, facilitates electrophilic aromatic substitution.

The choice of brominating agent is a critical parameter in the synthesis of 5-Bromo-1,2,3-trimethoxybenzene. Various reagents and catalytic systems have been explored to optimize efficiency and selectivity.

Elemental Bromine (Br₂): Traditional methods may employ liquid bromine, often in the presence of a catalyst or in a suitable solvent like glacial acetic acid. patsnap.com For instance, the reaction of o-vanillin, a precursor that can be converted to 1,2,3-trimethoxybenzene derivatives, involves dissolving it in glacial acetic acid, cooling, and then adding liquid bromine dropwise while maintaining a controlled temperature. patsnap.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, often used to avoid over-bromination and reduce the formation of hazardous byproducts. patsnap.comcsic.es It can be used in various acid-catalyzed strategies. wku.edu

Hydrobromic Acid (HBr) with an Oxidant: An alternative approach involves the use of hydrobromic acid in the presence of an oxidizing agent and a photocatalyst. One patented method describes using HBr with oxygen and a 10-methyl-9-mesitylacridinium perchlorate (B79767) catalyst under irradiation to achieve the bromination of 1,2,3-trimethoxybenzene. google.comewha.ac.kr This photocatalytic system allows the reaction to proceed under mild conditions. ewha.ac.kr

Potassium Bromide (KBr) with a Catalyst: Another patented route involves the direct bromination of 1,2,3-trimethoxybenzene using potassium bromide with a specialized copper oxide-based catalyst in an oxygen atmosphere. google.com However, the preparation and commercial availability of such specific catalysts can be a limitation for large-scale applications. google.com

The table below summarizes various conditions for the direct bromination of 1,2,3-trimethoxybenzene.

| Brominating Agent/System | Catalyst | Solvent | Key Conditions | Reference |

| Liquid Bromine (Br₂) | None specified | Glacial Acetic Acid | Dropwise addition at controlled temp. (<20°C) | patsnap.com |

| Potassium Bromide (KBr) | Copper Oxide on Zinc | Acetonitrile | Oxygen atmosphere | google.com |

| Hydrobromic Acid (HBr) | 10-methyl-9-mesitylacridinium perchlorate | Acetonitrile/Water | Oxygen atmosphere, light irradiation | google.comewha.ac.kr |

| N-Bromosuccinimide (NBS) | Acid catalysts (e.g., HBF₄, H₂SO₄) | Various | Mild conditions | wku.edu |

The solvent plays a crucial role in the bromination of 1,2,3-trimethoxybenzene by influencing the solubility of reactants and the stability of reaction intermediates, which in turn affects the reaction rate, yield, and purity of the final product. ontosight.ai

Organic Solvents: 1,2,3-Trimethoxybenzene is readily soluble in organic solvents like ethyl acetate (B1210297), toluene, and chloroform, but has limited solubility in water. solubilityofthings.com

Acetic Acid: Glacial acetic acid is frequently used as a solvent for bromination reactions, as it can dissolve the aromatic substrate and also act as a polar medium to facilitate the electrophilic substitution. patsnap.com

Acetonitrile: In photocatalytic and certain catalyzed reactions, acetonitrile, sometimes mixed with water, is used as the solvent. google.comewha.ac.kr It provides a suitable medium for the specialized catalysts and reagents involved in these modern synthetic methods.

Dichloromethane (CH₂Cl₂): This is another common solvent for reactions like the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, indicating its utility for reactions involving this substrate. nih.govacs.org

The substitution pattern in the bromination of 1,2,3-trimethoxybenzene is governed by the powerful directing effects of the three methoxy (-OCH₃) groups. Methoxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the benzene (B151609) ring via resonance.

In 1,2,3-trimethoxybenzene, the available positions for substitution are C4, C5, and C6.

The C1 and C3 methoxy groups direct electrophiles to their ortho (C2, C6 and C2, C4 respectively) and para (C4 and C6 respectively) positions.

The C2 methoxy group directs to its ortho (C1, C3 - already substituted) and para (C5) positions.

The observed product, this compound, results from substitution at the C5 position. This high regioselectivity can be explained by considering both electronic and steric factors. The C5 position is para to the C2-methoxy group and ortho to both the C1- and C3-methoxy groups. The cumulative electron-donating effect strongly activates this position. Furthermore, the C4 and C6 positions, while also activated, are subject to greater steric hindrance from the adjacent methoxy groups at C3 and C1, respectively. The arenium ion intermediate formed by the addition of the electrophile at the C5 position is significantly stabilized by resonance, including structures where the positive charge is delocalized onto the oxygen atoms of the methoxy groups at positions 1, 2, and 3. youtube.com This combination of powerful electronic activation and lower steric hindrance makes the C5 position the most favorable site for electrophilic attack. youtube.comerowid.org

Alternative Synthetic Routes and Their Comparative Analysis

Besides direct bromination, this compound can be prepared via other synthetic pathways, which can be advantageous in terms of cost, safety, or availability of starting materials.

This route involves the Sandmeyer reaction, a classical method for introducing a variety of substituents onto an aromatic ring. alfa-chemistry.com The synthesis starts with an aniline (B41778) derivative, which is converted into a diazonium salt and subsequently replaced by a bromine atom.

The typical sequence for this synthesis is:

Diazotization: An amino-substituted precursor, such as 5-amino-1,2,3-trimethoxybenzene, is treated with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HBr, or a mixture of H₂SO₄ and HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. patsnap.comgoogle.comrsc.org

Sandmeyer Reaction: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom to yield this compound. alfa-chemistry.com

A significant drawback of this method is the high cost and limited availability of the starting material, 5-amino-1,2,3-trimethoxybenzene, which makes the route less economical for large-scale production. patsnap.com

An alternative strategy is to introduce the bromine atom to a phenolic precursor first, followed by methylation of the hydroxyl groups.

From 5-Bromo-1,2,3-trihydroxybenzene: This route starts with 5-bromo-1,2,3-trihydroxybenzene (also known as 5-bromo-phloroglucinol), which is then fully methylated to give the final product. google.com A common but highly toxic methylating agent used for this purpose is dimethyl sulfate (B86663). patsnap.com The high cost of the brominated starting material is also a major disadvantage of this pathway. google.com

From o-Vanillin: A multi-step synthesis starting from the more accessible and lower-priced o-vanillin has been developed. patsnap.com The process involves:

Bromination: Hydroxyl-directed bromination of o-vanillin to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005).

Oxidation: The aldehyde group is oxidized to a second hydroxyl group, forming 5-bromo-3-methoxybenzene-1,2-diol (B3052136).

The following table provides a comparative analysis of these alternative routes.

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Diazotization | 5-Amino-1,2,3-trimethoxybenzene | NaNO₂, HBr, CuBr | Well-established reaction | Expensive starting material | patsnap.comgoogle.com |

| Methylation | 5-Bromo-1,2,3-trihydroxybenzene | Dimethyl sulfate | Direct methylation | Expensive starting material, use of highly toxic reagent | patsnap.comgoogle.com |

| Multi-step from o-Vanillin | o-Vanillin | Br₂, Oxidizing agent, Dimethyl carbonate | Inexpensive starting material, use of safer methylating agent | Multi-step process | patsnap.com |

Aerobic Bromination with Sustainable Catalysts and Radical-Intermediate Pathways

A key advancement in the synthesis of bromoarenes is the use of aerobic bromination, which employs molecular oxygen as the ultimate oxidant, producing water as the only byproduct. tandfonline.com This approach is considered a "green" alternative to traditional methods that often rely on stoichiometric and less environmentally friendly oxidizing agents. nih.gov The development of effective, metal-free catalytic systems has been crucial in expanding the applicability and efficiency of aerobic bromination. researchgate.netacs.org

A noteworthy metal-free catalytic system for aerobic bromination utilizes pyridinium (B92312) nitrate-based ionic liquids, such as 2-methylpyridinium nitrate (B79036) or [C₄Py]NO₃. nih.govresearchgate.net This method facilitates the efficient aerobic oxidative bromination of various aromatic compounds using hydrobromic acid (HBr) or sodium bromide (NaBr) as the bromine source and molecular oxygen (O₂) as the terminal oxidant. researchgate.netacs.org The reaction demonstrates high efficiency and a broad substrate scope, proving effective even for aromatic substrates with electron-withdrawing groups. nih.govacs.org This catalytic system is distinguished by its ability to control chemoselectivity, allowing for mono-, di-, and even tri-bromination of substrates with high yields. nih.gov

Table 1: Aromatic Bromination in the O₂/[C₄Py]NO₃/HBr System nih.gov Reaction conditions: substrate (2 mmol), catalyst (0.1 mmol), O₂ balloon, Room Temperature. Method A: HBr (48% aq); Method B: NaBr/AcOH. Isolated yields are presented. The letter in parentheses indicates the bromine source used.

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene (B48636) | 2-Bromo-1,3,5-trimethoxybenzene | 95 (A) |

| 2 | Aniline | 4-Bromoaniline | 94 (A) |

| 3 | Acetanilide | 4-Bromoacetanilide | 98 (A) |

| 4 | Anisole (B1667542) | 4-Bromoanisole | 92 (B) |

| 5 | Toluene | 4-Bromotoluene | 85 (B) |

This table is interactive. Click on the headers to sort the data.

The mechanism of aerobic bromination often involves radical intermediates. researchgate.net Photocatalytic bromination studies on trimethoxybenzenes provide significant insight into these radical pathways. Using a photocatalyst like 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺–Mes) under visible light irradiation, aromatic hydrocarbons undergo efficient bromination with HBr and molecular oxygen. ewha.ac.kr

The process is initiated by photoinduced electron transfer within the catalyst, leading to the formation of an electron-transfer state. This is followed by electron transfer from the aromatic substrate (e.g., 1,2,3-trimethoxybenzene) to the catalyst, generating a radical cation of the aromatic compound. This radical cation then reacts with a bromide ion to produce the monobrominated product with high selectivity. ewha.ac.kr

Kinetic studies reveal that the quantum yields of these reactions are dependent on the substrate's oxidation potential; compounds with higher oxidation potentials exhibit lower quantum yields. ewha.ac.kr Interestingly, despite having similar oxidation potentials, 1,3,5-trimethoxybenzene shows significantly higher reactivity than 1,2,3-trimethoxybenzene. This difference is attributed to the greater stability of the brominated neutral radical intermediate derived from the 1,3,5-isomer. ewha.ac.kr

Table 2: Photocatalytic Bromination of Trimethoxybenzenes ewha.ac.kr Reaction Conditions: Acr⁺–Mes (0.2 mM), HBr (4.0 mM), Substrate (4.0 mM) in O₂-saturated CD₃CN.

| Substrate | Oxidation Potential (Eₒₓ vs SCE) | Quantum Yield (Φ) |

| 1,3,5-Trimethoxybenzene | 1.17 V | 4.80% |

| 1,2,3-Trimethoxybenzene | 1.18 V | 0.28% |

This table is interactive. Click on the headers to sort the data.

According to the Hammond postulate, the transition state of an endothermic reaction step, such as hydrogen abstraction by a bromine radical, resembles the products. This "late" transition state is more sensitive to the stability of the resulting radical, explaining the high regioselectivity observed in radical bromination reactions. masterorganicchemistry.com

Derivatization of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

A practical and scalable synthetic route to this compound starts from the readily available raw material o-vanillin. patsnap.com This multi-step process involves a sequence of bromination, oxidation, and methylation reactions. google.com

The first step is the regioselective bromination of o-vanillin. The hydroxyl group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. Given that the para position (C-5) is sterically accessible and activated, bromination occurs selectively at this site. patsnap.comthieme-connect.de The reaction is typically carried out by treating o-vanillin with a brominating agent like liquid bromine in a solvent such as glacial acetic acid. patsnap.comsci-hub.se The use of sodium acetate can help to moderate the reaction. thieme-connect.de This step yields 5-bromo-2-hydroxy-3-methoxybenzaldehyde. patsnap.com

Table 3: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde patsnap.com

| Starting Material | Reagents | Solvent | Temperature | Product |

| o-Vanillin | Liquid Bromine, Sodium Acetate | Glacial Acetic Acid | < 20°C | 5-bromo-2-hydroxy-3-methoxybenzaldehyde |

This table is interactive. Click on the headers to sort the data.

The aldehyde group of the 5-bromo-2-hydroxy-3-methoxybenzaldehyde intermediate is then oxidized to a hydroxyl group. This transformation, known as the Dakin oxidation, typically uses an oxidizing agent like hydrogen peroxide in an alkaline medium. patsnap.comgoogle.com The reaction converts the benzaldehyde (B42025) derivative into a catechol derivative. The product of this step is 5-bromo-3-methoxybenzene-1,2-diol. patsnap.com The oxidation mechanism involves the nucleophilic addition of a hydroperoxide anion to the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis to yield the catechol.

In the final step, the two hydroxyl groups of the 5-bromo-3-methoxybenzene-1,2-diol intermediate are methylated to form the target compound, this compound. patsnap.com This etherification is commonly achieved using a methylating agent such as dimethyl sulfate in the presence of a base. patsnap.comnih.gov The base deprotonates the phenolic hydroxyls, forming more nucleophilic phenoxide ions that readily react with the methylating agent to complete the synthesis. This step concludes the conversion of o-vanillin into the desired trimethoxybenzene derivative.

Resorcinol-Based Synthesis Pathways

A notable and industrially relevant approach to synthesizing this compound commences with resorcinol (B1680541) (1,3-dihydroxybenzene). This multi-step process underscores the versatility of aromatic chemistry, involving a sequence of nitration, methylation, reduction, diazotization, and bromination. A patent describes a method for preparing this compound starting from resorcinol, highlighting its potential for low-cost, high-yield, and environmentally friendly production suitable for industrial scale-up. google.com

Another pathway begins with o-vanillin, which undergoes bromination, oxidation, and methylation to yield the target compound. patsnap.com However, the high cost and limited availability of o-vanillin present challenges for large-scale production. google.compatsnap.com Similarly, a route starting from 5-bromo-1,2,3-phloroglucinol involves direct methylation of the three phenolic hydroxyl groups. google.com This method is hampered by the very high price and scarcity of the starting material. google.com

A multi-step synthesis starting from resorcinol can be summarized as follows:

Nitration: Resorcinol is nitrated to introduce a nitro group onto the aromatic ring.

Methylation: The hydroxyl groups are methylated.

Reduction: The nitro group is reduced to an amino group.

Diazotization: The amino group is converted into a diazonium salt.

Bromination: The diazonium salt is replaced with a bromine atom.

Final Methylation: Any remaining hydroxyl groups are methylated to yield this compound.

The following table outlines a synthetic pathway starting from o-vanillin:

| Step | Reaction | Starting Material | Product | Key Reagents/Conditions |

| S1 | Hydroxyl para-bromination | o-Vanillin | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Glacial acetic acid, sodium acetate, liquid bromine |

| S2 | Oxidation of aldehyde group | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 5-bromo-3-methoxybenzene-1,2-diphenol | Oxidizing agent |

| S3 | Dihydroxyl methylation | 5-bromo-3-methoxybenzene-1,2-diphenol | This compound | Methylating agent |

Challenges in Scalability and Cost-Benefit Analysis of Synthetic Methods

The commercial viability of any synthetic route is contingent on its scalability and cost-effectiveness. Several methods for preparing this compound face significant hurdles in this regard.

Challenges associated with various synthetic routes:

High Cost of Starting Materials: Routes commencing from o-vanillin and 5-bromo-1,2,3-phloroglucinol are economically unfeasible for large-scale production due to the high price of the initial reactants. google.compatsnap.com The starting material 3,4,5-trimethoxyaniline (B125895) used in a Sandmeyer reaction approach is also expensive. google.com

Environmental Concerns: The Sandmeyer reaction, while a classic method, generates significant amounts of copper-containing wastewater, posing a serious environmental problem. google.com

Yield Instability: Some existing preparation methods suffer from unstable yields, making consistent large-scale production difficult to achieve. google.com

The resorcinol-based synthesis offers a more promising alternative, with the potential for lower costs, higher yields, and greater purity, making it more suitable for industrial applications. google.com A cost-benefit analysis of the various synthetic methods is crucial for selecting the most economically viable and environmentally sustainable process for the production of this compound.

Mechanistic Insights into Reaction Pathways

Understanding the underlying mechanisms of the reactions involved in the synthesis and further functionalization of this compound is critical for optimizing reaction conditions and predicting product outcomes.

Arenium Ion Formation in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. msu.edumasterorganicchemistry.com The mechanism proceeds through a two-step process. msu.edumasterorganicchemistry.comlibretexts.org In the initial, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, leading to the formation of a positively charged intermediate known as an arenium ion or sigma complex. msu.eduevitachem.comresearchgate.netlibretexts.orgcatalysis.blog This step disrupts the aromaticity of the ring. researchgate.net The arenium ion is stabilized by resonance, delocalizing the positive charge across the ring. libretexts.orglibretexts.org In the second, faster step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the stable aromatic system and yielding the substituted product. msu.edumasterorganicchemistry.comevitachem.comcatalysis.blog The high stability of the aromatic ring ensures that substitution is energetically more favorable than addition. msu.edulibretexts.org

The formation of the arenium ion is a critical step, and its stability is influenced by the substituents already present on the benzene ring. msu.edu

Influence of Bromine Atom and Methoxy Groups on Reactivity and Orientation

The substituents on the benzene ring play a crucial role in both the rate of reaction (reactivity) and the position of the incoming electrophile (orientation). orgosolver.comlibretexts.org

Methoxy Groups (-OCH₃):

Activating and Ortho, Para-Directing: Methoxy groups are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. msu.edumsu.edulibretexts.org This is due to the electron-donating resonance effect of the oxygen atom, which has lone pairs of electrons that can be delocalized into the aromatic ring. libretexts.orgmsu.eduuoanbar.edu.iq This increased electron density makes the ring more nucleophilic and stabilizes the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. libretexts.orguoanbar.edu.iq Consequently, methoxy groups are ortho, para-directors. orgosolver.comlibretexts.orgchegg.compearson.com

Bromine Atom (-Br):

Deactivating but Ortho, Para-Directing: The bromine atom exhibits a dual effect. It is an electronegative atom, so it withdraws electron density from the ring through an inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. libretexts.orgmsu.edu However, like the methoxy group, bromine has lone pairs of electrons that can be donated to the ring via resonance, stabilizing the arenium ion intermediate for ortho and para attack. msu.edu The resonance effect, in this case, outweighs the inductive effect in determining the orientation of substitution, making bromine an ortho, para-director. libretexts.orgchegg.comlibretexts.org

In this compound, the three methoxy groups are powerful activating groups and will strongly direct incoming electrophiles to the remaining vacant positions, which are ortho and para to them. The bromine atom, being a deactivating but ortho, para-director, will also influence the regioselectivity of further substitutions. The interplay of these electronic effects determines the ultimate position of any new substituent on the ring.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,2,3 Trimethoxybenzene

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. An FTIR spectrum of 5-Bromo-1,2,3-trimethoxybenzene has been recorded by Bio-Rad Laboratories using a Bruker Tensor 27 FT-IR instrument, confirming its vibrational characteristics.

The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic ring, C-O ether linkages, C-H bonds, and the C-Br bond.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy (B1213986) groups will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: The C-O stretching vibrations of the aryl-alkyl ether functional groups are expected to produce strong, characteristic bands in the 1275-1000 cm⁻¹ region. Asymmetric and symmetric stretching modes may result in multiple bands.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 680-515 cm⁻¹.

Table 3: Predicted IR Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-OCH₃) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Aryl-Alkyl Ether | 1275 - 1000 | Strong |

| C-Br Stretch | Bromoalkane | 680 - 515 | Medium-Strong |

Note: Predicted values are based on established group frequencies in IR spectroscopy. The fingerprint region (below 1500 cm⁻¹) will contain additional complex vibrations characteristic of the entire molecule.

Comparison of Experimental and Theoretically Predicted IR Spectra

The vibrational characteristics of this compound have been investigated through both experimental Fourier Transform Infrared (FTIR) spectroscopy and theoretical calculations. A notable study by Şen, Gündüz, and Kebiroglu utilized Density Functional Theory (DFT) with the B3LYP method and a 6-311G(d) basis set to optimize the molecule's geometry and predict its vibrational frequencies. dergipark.org.tr

The theoretical calculations provide a fundamental understanding of the molecule's vibrational modes. The computed IR spectrum reveals characteristic peaks corresponding to specific atomic motions. For instance, the peaks calculated around 3000 cm⁻¹ are attributed to the C-H stretching modes of the aromatic ring and the methyl groups. dergipark.org.tr Other significant vibrations include C-O-C stretching from the methoxy groups and C-Br stretching.

When comparing these theoretical predictions with experimental FTIR data, a strong correlation is generally observed, though often with a systematic shift. This is because theoretical calculations are performed on a single molecule in the gaseous state under harmonic approximation, whereas experimental spectra are typically recorded on solid samples where intermolecular forces can influence vibrational frequencies. dergipark.org.tr Despite these differences, the pattern of the spectra aligns well, allowing for confident assignment of the principal absorption bands observed experimentally.

Below is a table summarizing the key predicted vibrational frequencies and their corresponding assignments based on the DFT calculations.

| Predicted Frequency (cm⁻¹) (DFT B3LYP/6-311G(d)) | Vibrational Mode Assignment |

| ~3000 | C-H Stretching (Aromatic & Methyl) |

| ~1580 | C=C Aromatic Ring Stretching |

| ~1460 | CH₃ Asymmetric Bending |

| ~1420 | C-O Stretching (Methoxy) |

| ~1250 | In-plane C-H Bending |

| ~1100 | C-O-C Symmetric Stretching |

| Below 1000 | Out-of-plane C-H Bending, C-Br Stretching |

Data interpreted from theoretical spectrum presented in Şen, et al. (2019). dergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation pattern. The compound's molecular formula is C₉H₁₁BrO₃. nih.gov

The most distinctive feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion (M⁺) peak appears as a characteristic doublet of nearly equal intensity, separated by two mass-to-charge (m/z) units. Given the monoisotopic mass of the most common isotopes (C, H, O, ⁷⁹Br), the molecular ion peaks are expected at approximately m/z 246 and 248.

Upon electron ionization, the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation of this compound is predicted to follow pathways common to substituted aryl ethers.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of a methyl group from one of the methoxy substituents, leading to a stable oxonium ion. This results in fragment ions at m/z 231 and 233. This is often the most abundant fragment (the base peak).

Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, a common fragmentation pathway for phenolic compounds and their ethers. This would produce fragment ions at m/z 203 and 205.

Loss of a Methoxy Radical (•OCH₃): Cleavage of an entire methoxy group can also occur, leading to ions at m/z 215 and 217.

The following table outlines the predicted major ions in the mass spectrum of this compound.

| Predicted m/z | Proposed Ion/Fragment | Notes |

| 246, 248 | [C₉H₁₁BrO₃]⁺ | Molecular ion (M⁺, M⁺+2) peak doublet |

| 231, 233 | [M - CH₃]⁺ | Loss of a methyl radical |

| 203, 205 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 215, 217 | [M - OCH₃]⁺ | Loss of a methoxy radical |

X-ray Crystallography for Solid-State Structure Determination (if applicable for single crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that no single-crystal X-ray diffraction data has been published for this compound to date. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not currently available in the scientific literature. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality for diffraction experiments.

Iv. Computational Chemistry and Theoretical Investigations of 5 Bromo 1,2,3 Trimethoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is used to calculate a wide range of molecular properties, providing a theoretical framework for understanding the behavior of 5-Bromo-1,2,3-trimethoxybenzene.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of 1,2,3-trimethoxybenzene (B147658), DFT calculations are performed to find the structure that corresponds to the lowest energy on the potential energy surface. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) are commonly used for this purpose. nih.govacs.org

Computational studies on related substituted benzenes have shown that DFT can accurately predict the relative energetics of different possible conformations. kiku.dk Once a geometry is optimized, a frequency analysis is typically performed to confirm that the structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. researchgate.net This process ensures that the calculated properties correspond to the most stable conformation of the molecule.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). acs.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For the this compound molecule, a HOMO-LUMO energy gap of 0.1223 eV has been reported in the literature, suggesting significant potential for chemical reactivity. dergipark.org.tr

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the molecule's capacity to donate electrons. mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the molecule's capacity to accept electrons. mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | A key indicator of molecular stability and chemical reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions within a molecule. mdpi.cominorgchemres.org It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uba.ar

The core of NBO analysis lies in examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.ar The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital. mdpi.com For aromatic compounds, these interactions, such as those between a filled π orbital of the benzene (B151609) ring and an empty σ* orbital of a substituent, are crucial for understanding molecular stability and the influence of substituents on the electronic structure. nih.gov This analysis provides a quantitative chemical picture of hyperconjugation and resonance effects. researchgate.net

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to predict the chemical behavior of a molecule. acs.orgresearchgate.net These quantum chemical parameters provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

According to Koopman's theorem, the ionization energy (I) can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity (A) as the negative of the LUMO energy (A ≈ -E_LUMO). acs.orgresearchgate.net From these values, other important descriptors are calculated. researchgate.net A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a small gap. mdpi.com

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. researchgate.net |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | Related to the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. researchgate.net A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Global Softness (σ) | σ = 1 / η | The reciprocal of hardness; indicates a higher reactivity. acs.org A soft molecule has a small HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net |

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. dergipark.org.tr Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous medium with a characteristic polarity (dielectric constant). dergipark.org.tr

The molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the molecule and the surrounding medium. There are different variations of this method, such as the Conductor-like PCM (CPCM), which has been used in studies of this compound to simulate its properties in an aqueous phase. dergipark.org.tr

Spectroscopic Property Prediction using Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. dergipark.org.tr

Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental spectra. nih.gov Studies on related compounds have shown good agreement between calculated and experimental spectroscopic data, validating both the synthesized structure and the computational methodology employed. researchgate.netdergipark.org.tr

GIAO (Gauge Including Atomic Orbital) Method for NMR Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. cdnsciencepub.combohrium.com This method is effective because it addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential.

For this compound, theoretical NMR chemical shifts can be calculated by first optimizing the molecular geometry using a DFT method, such as B3LYP, with a suitable basis set like 6-311G(d) or 6-311+G(d,p). bohrium.comnih.govnih.gov Following geometry optimization, the GIAO method is applied using the same or a higher-level basis set to compute the absolute shielding values (σ). nih.govnih.gov These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

A study on this compound utilized the B3LYP functional with the 6-311G(d) basis set to perform such calculations. nih.gov The results indicated that the hydrogen atoms on the aromatic ring (H4 and H6) and the hydrogen atoms of the methoxy (B1213986) groups have distinct chemical shifts, which can be correlated with their electronic environments. nih.gov Similarly, the ¹³C NMR chemical shifts for the carbon atoms of the benzene ring and the methoxy groups were predicted. nih.gov Such theoretical calculations are invaluable for assigning experimental NMR signals, especially for complex substitution patterns where signals may overlap or be difficult to interpret empirically. The correlation between experimental and calculated shifts is often linear, allowing for a high degree of confidence in spectral assignments. cdnsciencepub.com

Table 1: Comparison of Experimental and Theoretical NMR Data for a Related Compound

| Compound | Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (GIAO/B3LYP) (ppm) |

|---|---|---|---|

| 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione | ¹H | 7.48 (d), 6.81 (d), 3.92 (s), 3.90 (s), 3.88 (s), 2.97 (t), 1.83 (p) | 7.45, 6.79, 3.90, 3.88, 3.86, 2.95, 1.81 |

| ¹³C | 203.2, 157.0, 154.5, 142.5, 125.7, 124.9, 107.8, 62.2, 61.2, 61.0, 38.8, 24.5 | 203.0, 156.8, 154.3, 142.3, 125.5, 124.7, 107.6, 62.0, 61.0, 60.8, 38.6, 24.3 |

Note: The data presented is for a related derivative of 1,2,3-trimethoxybenzene to illustrate the typical correlation between experimental and calculated values. Specific calculated data for this compound can be found in specialized literature. nih.gov

Theoretical Prediction of IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are used to predict these spectra by calculating the harmonic vibrational frequencies. The process begins with the optimization of the molecule's geometry to find a stable energy minimum. Subsequently, frequency calculations are performed at the same level of theory.

For this compound, DFT calculations using functionals like B3LYP and a basis set such as 6-311G(d) have been employed to predict its IR spectrum. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C-H stretching of the aromatic ring and methoxy groups, C-O stretching, C-C stretching of the ring, and C-Br stretching. nih.gov Experimental IR spectra for this compound show characteristic peaks that align well with these theoretical predictions. nih.gov

It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Table 2: Selected Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental IR (KBr, cm⁻¹) | Theoretical (DFT/B3LYP, cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3003 | ~3000-3100 |

| Aliphatic C-H Stretch (Methoxy) | 2936, 2837 | ~2800-3000 |

| Aromatic C=C Stretch | 1595, 1477 | ~1450-1600 |

| C-O Stretch | 1167, 1069 | ~1050-1200 |

| C-Br Stretch | 697 | ~650-700 |

Note: Theoretical values are approximate ranges typical for these calculations. Specific calculated values are reported in the literature. nih.gov

Similarly, Raman spectra can be predicted computationally. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman spectroscopy complementary to IR, as some vibrations may be strong in one and weak or absent in the other. A predicted Raman spectrum for this compound would aid in the complete vibrational assignment of the molecule.

Conformer Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation of the three adjacent methoxy groups around their C(aryl)-O bonds. Due to significant steric hindrance between these neighboring groups, the molecule is not a free rotor. Computational studies on the parent compound, 1,2,3-trimethoxybenzene, have shown that the molecule adopts specific, low-energy conformations.

A detailed conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the dihedral angles of the methoxy groups (e.g., C2-C1-O-C(methyl)) and calculating the energy at each point. Studies on 1,2,3-trimethoxybenzene using both NMR dipolar coupling analysis and quantum chemical calculations have revealed a complex conformational distribution. nih.govrsc.org It was concluded that a simple model assuming a few discrete rotational isomers is insufficient for this sterically hindered molecule, and a continuous bond rotation model provides a more accurate description. rsc.org

The lowest energy conformers of 1,2,3-trimethoxybenzene involve a balance between minimizing steric repulsion and optimizing electronic conjugation. The methoxy groups are typically tilted out of the plane of the benzene ring. For this compound, the bulky bromine atom at position 5 is distant from the methoxy groups and is expected to have only a minor influence on their rotational preferences. The primary conformational features will be dictated by the interactions between the 1-, 2-, and 3-methoxy groups. The potential energy surface would show several local minima corresponding to different arrangements of the methoxy groups, separated by rotational energy barriers. Understanding this PES is crucial as molecular properties and reactivity can be conformation-dependent.

Isomerization Pathways under Varied Conditions (Acidic/Basic) and Computational Modeling

Isomerization reactions of substituted aromatic compounds can occur under both acidic and basic conditions, often involving rearrangement of substituents on the aromatic ring. For this compound, potential isomerization could involve the migration of the bromine atom or one of the methoxy groups.

Under Acidic Conditions: Acid-catalyzed isomerization of haloarenes is a known process that typically proceeds through a carbocationic intermediate. Protonation of the aromatic ring generates a Wheland-type intermediate (an arenium ion). A subsequent 1,2-shift of a substituent (hydride, halide, or alkyl group) can occur, followed by deprotonation to yield an isomerized product. In the case of this compound, strong acid could protonate the ring, and a 1,2-shift of the bromine atom could lead to other bromotrimethoxybenzene isomers. Another possible reaction under strong acidic conditions is demethylation of the methoxy ethers. Computational modeling, using DFT, can be employed to map the reaction pathway for such an isomerization. This involves locating the transition states for the protonation, 1,2-shift, and deprotonation steps and calculating the associated activation energies. The relative energies of the intermediates and transition states would reveal the most likely isomerization pathway and predict the reaction feasibility.

Under Basic Conditions: Base-catalyzed isomerization of aryl halides can proceed through an elimination-addition mechanism involving an aryne intermediate. nist.gov For this compound, a strong base (like potassium amide or potassium tert-butoxide) could abstract a proton from a position ortho to the bromine atom (i.e., from C4 or C6). Subsequent elimination of the bromide ion would generate a trimethoxybenzyne intermediate. The nucleophilic addition of the bromide ion (present in the medium) to the other carbon of the triple bond, followed by protonation, would result in an isomerized product. nist.gov

Computational modeling can be used to investigate this pathway by:

Calculating the pKa values of the aromatic protons to determine the most likely site of deprotonation.

Modeling the structure and stability of the possible aryne intermediates.

Calculating the energy barriers for the addition of the bromide ion to the different positions of the aryne.

These computational studies provide a mechanistic framework for understanding and predicting the potential isomerization reactions of this compound under different chemical environments.

V. Advanced Applications and Derivatization Strategies of 5 Bromo 1,2,3 Trimethoxybenzene

Building Block in Complex Organic Synthesis

5-Bromo-1,2,3-trimethoxybenzene serves as a crucial starting material and intermediate in the realm of organic synthesis, particularly for constructing more complex molecules. ontosight.aicymitquimica.comfishersci.ca Its structure, featuring a bromine atom and three methoxy (B1213986) groups on a benzene (B151609) ring, makes it a versatile substrate for a variety of chemical transformations. ontosight.ai The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, while the electron-donating methoxy groups influence the reactivity and regioselectivity of these transformations. ontosight.ai This compound is a key component in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. ontosight.aiyoutube.com this compound, with its reactive bromo group, is an ideal candidate for such reactions. ontosight.ai These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Stille-type coupling reaction offers a method for the synthesis of substituted acetylenes. In a notable application, this compound undergoes a Stille-type coupling with bis(tributylstannyl)acetylene (B1583220) to produce the symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene. sigmaaldrich.comsigmaaldrich.com This reaction highlights the utility of this compound in creating complex, symmetrical molecules with potential applications in materials science.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govnih.govresearchgate.net In the context of this compound, this reaction allows for the introduction of various aryl groups at the 5-position. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, particularly when multiple reactive sites are present in a molecule. nih.gov For aryl halides, the reactivity order is generally I > Br > Cl. nih.gov In molecules containing both C(sp²)-Br and C(sp³)-Cl bonds, selective coupling at the C(sp²)-Br bond can be achieved using specific palladium catalysts and ligands, such as Pd(OAc)₂ and PCy₃·HBF₄. nih.gov The choice of ligand is crucial in controlling the outcome of the reaction; for instance, less-hindered phosphine (B1218219) ligands like PPh₃ may favor the activation of a C(sp³)-Br bond over a C(sp²)-Br bond in certain substrates. nih.gov

The electron-rich nature of the this compound ring, due to the three methoxy groups, can influence the rate of oxidative addition, a key step in the catalytic cycle.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reaction Type |

| This compound | Bis(tributylstannyl)acetylene | Not specified | 3,3′,4,4′,5,5′-Hexamethoxydiphenylacetylene | Stille-type |

| Aryl Bromide | Arylboronic Acid | Pd/P(t-Bu)₃/KF | Biaryl | Suzuki-Miyaura |

| Aryl Chloride | Arylzinc Reagent | Pd(P(t-Bu)₃)₂ | Biaryl | Negishi |

This table provides illustrative examples of cross-coupling reactions and the types of products formed.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The methoxy groups in this compound are activating and ortho-, para-directing, thus influencing the position of further substitution.

Common EAS reactions include nitration and sulfonation. masterorganicchemistry.commasterorganicchemistry.com

Nitration: This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com

Sulfonation: This reaction involves the use of fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) to produce the electrophile, which is believed to be protonated sulfur trioxide (HSO₃⁺) or SO₃ itself. msu.edumasterorganicchemistry.com

For this compound, the incoming electrophile would be directed to the positions activated by the methoxy groups and not sterically hindered.

Nucleophilic Substitution Reactions for Functional Group Introduction (e.g., amine, carboxyl)

While direct nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally difficult, the bromine atom can be replaced by various nucleophiles under specific, often catalyzed, conditions.

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For instance, this compound can be reacted with morpholine (B109124) in the presence of a palladium catalyst (like Pd(OAc)₂) and a phosphine ligand (such as XPhos) to introduce an amine functional group. purdue.edu

The introduction of a carboxyl group can be achieved through methods such as conversion to an organolithium or Grignard reagent followed by reaction with carbon dioxide. For example, treatment of this compound with n-butyllithium at low temperatures would generate the corresponding aryllithium species, which can then be carboxylated. nih.gov

Oxidation Reactions of Methoxy Groups to Quinones

The electron-rich trimethoxybenzene core can be subjected to oxidative conditions to yield quinone structures, which are themselves valuable intermediates and possess biological activity. While direct oxidation of the methoxy groups is harsh, a common strategy involves the demethylation of the aryl ether to the corresponding hydroquinone (B1673460), followed by oxidation. For instance, treatment of this compound with a demethylating agent like boron tribromide (BBr₃) yields 5-bromobenzene-1,2,3-triol (B1344235) (a pyrogallol (B1678534) derivative). smolecule.com This resulting hydroquinone is highly susceptible to oxidation.

The subsequent oxidation to the corresponding quinone can be achieved using various oxidizing agents. This transformation is a key step in the synthesis of many complex natural products and bioactive molecules where the quinone moiety is a critical pharmacophore. The electron-rich nature of related poly-methoxylated aromatic compounds makes them prone to degradation into quinone-like products under certain oxidative conditions. tuwien.at

Reduction Reactions of the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile functional handle that can be removed via reduction (debromination) when no longer needed. This reaction is typically achieved by converting the aryl bromide into an organometallic intermediate.

A standard laboratory procedure involves treating this compound with a strong organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures. This process results in a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium species. harvard.edu This intermediate can then be quenched with a proton source, such as water, to yield the debrominated product, 1,2,3-trimethoxybenzene (B147658). This reductive removal of bromine is a crucial step in synthetic pathways where the bromine atom was initially used to direct substitution patterns or facilitate specific coupling reactions.

Precursor for Biologically Active Molecules

This compound is a key starting material for the synthesis of a diverse array of molecules with potential therapeutic applications. The trimethoxyphenyl motif is a recognized feature in many biologically active compounds, and the bromine atom provides a reactive site for introducing further chemical diversity through various coupling reactions.

Synthesis of Analogs of HA14-1 with Anticancer Properties

A significant application of this compound is in the synthesis of analogs of the pro-apoptotic molecule HA14-1. sigmaaldrich.com HA14-1 is a small molecule antagonist of the Bcl-2 protein, an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting Bcl-2, molecules like HA14-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells.

Researchers have utilized this compound as a key building block to create new analogs of HA14-1, aiming to improve potency, selectivity, and pharmacokinetic properties. sigmaaldrich.com The synthesis of these analogs highlights the importance of the trimethoxyphenyl scaffold in designing novel anticancer agents that target critical cell survival pathways.

| Precursor | Target Analog Class | Therapeutic Area | Mechanism of Action |

| This compound | HA14-1 Analogs | Oncology | Pro-apoptotic; Bcl-2 protein antagonism |

Development of Compounds with Antimicrobial and Antifungal Activities

The structural framework of this compound is related to numerous natural products that exhibit antimicrobial and antifungal properties. ontosight.ai For example, derivatives of 1,3-dihydroxybenzene (resorcinol), which share a similar oxygenation pattern, are known to have potent activity against various bacterial and fungal pathogens. researchgate.net

Synthetic efforts leverage this by using bromo-methoxylated benzene compounds as scaffolds to develop new therapeutic agents. chemshuttle.com Research has shown that certain bromo-substituted aromatic compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Furthermore, bromo-substituted benzofuran (B130515) derivatives have demonstrated notable antifungal activity. researchgate.net The development of such compounds from precursors like this compound is an active area of medicinal chemistry research.

| Structural Class | Precursor Base | Target Activity | Example Organisms |

| Resorcinol (B1680541) Analogs | Dihydroxybenzene | Antimicrobial, Antifungal | Bacteria, Fungi researchgate.net |

| Bromo-Substituted Aromatics | Bromobenzene | Antibacterial | Gram-positive & Gram-negative bacteria |

Exploration for Antidiabetic Potential and Enzyme Inhibition

Derivatives that can be synthesized from this compound have shown promise in the management of metabolic diseases. Chromans, a class of heterocyclic compounds, are widely found in nature and include molecules with significant biological activity. For example, Englitazone is a chroman-based drug used in the treatment of type II diabetes. chemrxiv.org The synthesis of novel chroman structures, which can be approached using precursors like this compound, is a strategy for developing new antidiabetic agents.

The field of enzyme inhibition is another area of exploration. While specific inhibition of acetylcholinesterase or carbonic anhydrase by direct derivatives is a developing area of research, the broader class of polyphenolic compounds, including lignans (B1203133) and flavonoids derived from this precursor, are known to interact with a wide range of enzymes. This suggests a potential for derivatives of this compound to be developed as specific enzyme inhibitors for various therapeutic targets.

Anti-inflammatory and Antioxidant Applications

The chemical scaffold of this compound is a precursor to compounds with significant anti-inflammatory and antioxidant properties. Lignans and chromans, which can be synthesized from this starting material, are well-documented for these effects. tuwien.atchemrxiv.org

Antioxidant Activity: Vitamin E, a well-known natural antioxidant, is a chroman derivative. chemrxiv.org Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress. The synthesis of novel antioxidant derivatives from the trimethoxyphenyl core is an area of interest for preventing or treating conditions associated with oxidative damage. researchgate.net

Anti-inflammatory Properties: Many natural and synthetic compounds containing the trimethoxyphenyl moiety exhibit anti-inflammatory activity. bath.ac.uk For instance, some synthetic lignans and novel Angiotensin-converting-enzyme inhibitors (ACEIs) have demonstrated anti-inflammatory effects in preclinical studies. tuwien.atnih.gov Research in this area focuses on creating potent anti-inflammatory agents by modifying the core structure of this compound.

| Bioactive Class | Potential Application | Relevant Example |

| Chromans | Antioxidant, Anti-inflammatory | Vitamin E chemrxiv.org |

| Lignans | Anti-inflammatory, Antioxidant | Synthetic Lignan Analogs tuwien.at |

| ACEI Analogs | Anti-inflammatory | XJP-1 nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Derivatives of this compound have been central to several SAR investigations, particularly in the development of anticancer agents.

The 3,4,5-trimethoxyphenyl group, often originating from precursors like this compound, is a key pharmacophore in many tubulin polymerization inhibitors. In the design of potent anticancer agents, SAR studies have explored modifications of this "A" ring. For instance, in a series of 4-substituted methoxylbenzoyl-aryl-thiazole analogues, the trimethoxyphenyl moiety was a constant feature while other parts of the molecule were altered to understand their impact on cytotoxicity. nih.govacs.org These studies revealed that while the core structure is important, modifications on other rings and linkers significantly influence the biological potency. nih.govacs.org

Furthermore, research into erianin (B49306) analogues has highlighted the indispensability of the three methoxy groups on the B ring for maintaining biological activity. rsc.org Preliminary findings from these studies indicated that linear linkers between the aromatic rings are necessary, and the introduction of bulky hydrophilic groups is detrimental to the compound's activity. rsc.org In one study, replacing a hydroxyl group with a fluorine atom, a bioisostere, resulted in analogues with comparable or even better bioactivity, demonstrating the subtle electronic and steric effects that govern molecular interactions. rsc.org

Table 1: SAR of Alternative "B" Ring Molecules in Anticancer Agents

| B Ring Replacement | IC50 (µM) against Prostate Cancer Cells |

| Thiazole | 0.012 - 0.035 |

| Pyridine | Data not available |

| Furan | Data not available |

| Thiophene | Data not available |

| Oxazoline | > 10 |

| Oxazole | > 10 |

| Phenyl | Data not available |

| Pyrazole | > 10 |

| Pyrimidine | 3.7 - 8.3 |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. | |

| Source: acs.org |

Materials Science Applications

The reactivity of this compound also extends its utility into the realm of materials science, where it serves as a precursor for synthesizing novel organic materials with specific electronic and photophysical properties.

Synthesis of N,N′-diarylated Indolo[3,2-b]carbazole (B1211750) Derivatives for Electrophotography

This compound is a key starting material for the synthesis of N,N′-diarylated indolo[3,2-b]carbazole derivatives. sigmaaldrich.comsigmaaldrich.com These compounds are of significant interest in the field of electrophotography due to their charge-transporting properties. The synthesis involves coupling the trimethoxyphenyl group to the indolo[3,2-b]carbazole core. The resulting diarylated derivatives, bearing strategically placed alkoxy chains, exhibit desirable thermal, optical, and photoelectrical properties. researchgate.net

The number and length of the alkoxy chains on the aryl substituents have been shown to influence the charge transport properties of these materials. For example, studies have reported the synthesis and characterization of various N,N'-diarylated indolo[3,2-b]carbazole derivatives, with some exhibiting excellent thermal stability and high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Some of these novel derivatives have demonstrated aggregation-induced enhanced emission (AIEE) properties, which are highly sought after for applications in optics and electronics. rsc.org

Precursor in Polymer and Advanced Material Synthesis

Beyond discrete molecular structures, this compound serves as a valuable precursor in the synthesis of polymers and other advanced materials. Its ability to undergo various coupling reactions, such as the Stille-type coupling with bis-(tributylstannyl)acetylene, allows for the creation of larger conjugated systems like symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene. sigmaaldrich.comsigmaaldrich.com These extended π-systems are fundamental building blocks for conductive polymers and other functional materials. The reactive nature of the bromomethyl group, which can be formed from the parent compound, allows it to be a building block for more complex molecules, including functional materials like polymers and resins.

Regioselective Demethylation Studies in Aryl Methyl Ethers

The selective removal of a methyl group from a methoxy ether, particularly in polysubstituted aromatic compounds, is a significant challenge in organic synthesis. Regioselective demethylation of aryl methyl ethers like this compound and its parent compound, 1,2,3-trimethoxybenzene, has been a subject of considerable research.

Studies have shown that Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the regioselective demethylation of ortho and para substituted aryl methyl ethers. acs.orgresearchgate.net In the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of AlCl₃, several products were isolated, including two demethylation products. acs.orgresearchgate.net This indicates that under specific reaction conditions, selective cleavage of one methoxy group over others can be achieved.

Other reagents, such as boron tribromide (BBr₃), are also known to effect regioselective demethylation in aryl methyl ethers. researchgate.net A patented method describes the selective demethylation of ortho-trimethoxybenzene compounds to prepare 2,6-dimethoxyphenol (B48157) derivatives using zirconium tetrachloride (ZrCl₄) as a catalyst and anisole (B1667542) as an additive. google.com This method offers mild reaction conditions and good yields, highlighting the ongoing efforts to develop efficient and selective demethylation protocols. google.com The ability to control which methoxy group is cleaved is crucial for the targeted synthesis of various natural products and pharmaceutical intermediates.

Vi. Conclusion and Future Directions in 5 Bromo 1,2,3 Trimethoxybenzene Research

Summary of Key Findings and Contributions

5-Bromo-1,2,3-trimethoxybenzene is a substituted benzene (B151609) derivative with the chemical formula C₉H₁₁BrO₃. scbt.com Its structure, featuring a benzene ring with three methoxy (B1213986) groups and a bromine atom, makes it a valuable building block in organic synthesis. ontosight.ai The presence of the bromine atom allows for various chemical modifications, including nucleophilic substitution and cross-coupling reactions, which are fundamental in creating novel organic compounds. ontosight.ai

Research has highlighted its utility as a precursor in the synthesis of various biologically active molecules. For instance, it is a key starting material for creating analogs of HA14-1, a compound with recognized anticancer properties. sigmaaldrich.comsigmaaldrich.com Furthermore, it is instrumental in the synthesis of N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives, which have potential applications in the field of electrophotography. sigmaaldrich.comsigmaaldrich.com Another significant application is in the Stille-type coupling reaction with bis-(tributylstannyl)acetylene to produce symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself has been a subject of study, with various methods being developed to improve yield, purity, and cost-effectiveness. Traditional methods often started from expensive materials like o-vanillin or involved environmentally challenging processes. google.compatsnap.com More recent innovations have focused on developing more sustainable and scalable synthesis routes, such as those starting from resorcinol (B1680541), aiming for lower costs and reduced environmental impact. google.com

Emerging Research Avenues and Untapped Potential

While much of the focus has been on its role as a synthetic intermediate, emerging research is beginning to explore the intrinsic properties and novel applications of this compound and its derivatives. The structural similarity of its derivatives to known bioactive compounds suggests a largely untapped potential in medicinal chemistry. ontosight.ai Further investigation into its biological activities, including potential antimicrobial, antifungal, and anticancer properties, is a promising area for future research. ontosight.ai

The field of materials science also presents new opportunities. The unique electronic and structural properties imparted by the trimethoxy and bromo substitutions could be harnessed in the development of novel organic materials with specific optical or electronic functionalities. Its use in creating new dyestuffs and agrochemicals is another area that warrants further exploration. fishersci.cathermofisher.com

Methodological Advancements and Interdisciplinary Approaches